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Compound of Interest

Compound Name: Oct-2-ynal

CAS No.: 1846-68-0

Cat. No.: B160346 Get Quote

Executive Summary
Oct-2-ynal (CAS 1846-68-0) is a potent

-acetylenic aldehyde serving as a linchpin C8 building block in the synthesis of bioactive lipids,
pheromones, and polyketide fragments. Its structural linearity and conjugated triple bond
system present a dual electrophilic nature:

1,2-Addition: Direct attack at the carbonyl carbon to yield chiral propargylic alcohols.

Conjugate Addition/Functionalization: Attack at the

-carbon or alkene/alkyne functionalization (e.g., epoxidation).

This guide details two high-value enantioselective protocols: Asymmetric 1,2-Alkylation using

organozinc reagents and Organocatalytic Epoxidation. These protocols are designed for

reproducibility, emphasizing "self-validating" checkpoints to ensure high enantiomeric excess (

) and yield.

Chemical Safety & Handling (Critical)
Instability: Oct-2-ynal is prone to polymerization and autoxidation to oct-2-ynoic acid.
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Purification: Commercial samples must be distilled under reduced pressure (bulb-to-bulb,

Kugelrohr) immediately prior to use. A colorless liquid indicates purity; yellowing suggests

oxidation/polymerization.

Hazards: Severe irritant and sensitizer. All operations must be conducted in a fume hood.

Workflow Visualization
The following diagram illustrates the divergent synthetic pathways covered in this guide.
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Figure 1: Divergent synthesis pathways for Oct-2-ynal transforming into chiral alcohols or

epoxides.

Protocol A: Enantioselective 1,2-Alkylation
(Organozinc Addition)
This protocol generates (S)-Dec-4-yn-3-ol (or the R-enantiomer depending on ligand) via the

addition of diethylzinc. This is the preferred route for generating chiral propargylic alcohols,

which are precursors to chiral allenes and saturated lipids.

Mechanistic Insight
The reaction relies on a Titanium(IV)-BINOL complex or a chiral amino-alcohol ligand (e.g., (-)-

MIB). The ligand accelerates the reaction relative to the background racemic addition by

modifying the Lewis acidity of the zinc species and creating a chiral pocket that dictates facial

selectivity (Re-face vs. Si-face).

Materials Table
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Reagent Equiv.[1] Role Notes

Oct-2-ynal 1.0 Substrate Distill before use.

Diethylzinc (Et₂Zn) 2.2 Nucleophile
1.0 M in Hexane.

Pyrophoric.

Ti(OiPr)₄ 1.2 Lewis Acid
Activates aldehyde;

bridges ligand.

(S)-BINOL 0.2 Chiral Ligand Induces asymmetry.

Toluene Solvent Medium Anhydrous; degassed.

Step-by-Step Protocol
Step 1: Catalyst Formation (The "Yellow Solution" Checkpoint)

Flame-dry a 25 mL Schlenk flask under Argon.

Add (S)-BINOL (20 mol%) and anhydrous Toluene.

Add Ti(OiPr)₄ (1.2 equiv).

Stir at room temperature for 20 minutes.

Self-Validating Check: The solution should turn a clear, deep yellow/orange. Turbidity

indicates moisture contamination; if cloudy, abort and re-dry solvents.

Step 2: Transmetallation & Addition

Add Et₂Zn (2.2 equiv) dropwise to the catalyst solution.

Stir for 15 minutes at room temperature.

Cool the mixture to -20°C. Lower temperatures increase ee but significantly reduce rate for

alkynals.

Add Oct-2-ynal (1.0 equiv) slowly down the side of the flask over 10 minutes.
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Step 3: Monitoring & Quench

Stir at -20°C for 12–18 hours.

Self-Validating Check: Perform TLC (Hexane/EtOAc 9:1). The aldehyde spot (UV active)

should disappear. The product alcohol is usually less polar than the starting aldehyde in this

specific matrix due to hydrogen bonding.

Quench: Pour reaction mixture into saturated NH₄Cl solution (vigorous bubbling will occur).

Extract with Et₂O (3x), wash with 1N HCl (to remove Ti salts), then brine. Dry over MgSO₄.

Step 4: Purification

Flash chromatography (SiO₂).

Note: Propargylic alcohols are stable, but avoid prolonged exposure to acidic silica.

Protocol B: Organocatalytic Asymmetric
Epoxidation[1]
This protocol utilizes a Jørgensen-Hayashi type catalyst to perform an asymmetric Weitz-

Scheffer epoxidation. While typically used for enals, this chemistry can be adapted for alkynals

to access unique chiral oxirane intermediates.

Mechanistic Insight
The chiral secondary amine catalyst condenses with Oct-2-ynal to form an Iminium Ion. This

lowers the LUMO of the system, facilitating nucleophilic attack by the oxidant (H₂O₂) in a

stereocontrolled manner.

Reaction Cycle Diagram
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Figure 2: Iminium-activation cycle for the asymmetric epoxidation of Oct-2-ynal.

Materials Table
Reagent Equiv.[1] Role Notes

Oct-2-ynal 1.0 Substrate
0.5 mmol scale

recommended.[2]

Catalyst 0.1 Organocatalyst
Diphenylprolinol silyl

ether.

H₂O₂ 1.2 Oxidant
35% aq. solution or

UHP.

DCM/CH₃CN Solvent Medium
DCM often yields

higher ee.
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Step 1: Setup

Dissolve Catalyst (10 mol%) and Oct-2-ynal (1.0 equiv) in CH₂Cl₂ (0.2 M concentration).

Cool the solution to 0°C or ambient temperature (catalyst dependent).

Step 2: Oxidation[1][3][4]

Add H₂O₂ (1.2 equiv) dropwise.

Stir vigorously. The reaction is biphasic; mass transfer is critical.

Self-Validating Check: Monitor by TLC. The epoxy-aldehyde usually stains blue/green with

p-Anisaldehyde stain and has a lower Rf than the starting alkynal.

Step 3: Workup (Critical for Stability)

Do not concentrate to dryness with peroxides present.

Dilute with water, extract with DCM.

Wash organic layer with saturated Na₂S₂O₃ (to quench peroxides) and then brine.

Purification: Epoxy-aldehydes are sensitive. Use a short plug of silica gel deactivated with

1% Et₃N. Elute quickly with Hexane/Et₂O.

References
Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005).[1][3]

Asymmetric Organocatalytic Epoxidation of

-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society,
127(19), 6964–6965.[3][5] Link

Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl

Compounds. Chemical Reviews, 101(3), 757–824. Link

Anand, N. K., & Carreira, E. M. (2001). A Simple, Enantioselective Catalytic Addition of

Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b160346?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit1/092.shtm
https://pubmed.ncbi.nlm.nih.gov/15884935/
https://www.researchgate.net/publication/231567201_Epoxidation_of_ab-Unsaturated_Ketones_Using_Hydrogen_Peroxide_in_the_Presence_of_Basic_Hydrotalcite_Catalysts
https://www.organic-chemistry.org/abstracts/lit1/092.shtm
https://pubmed.ncbi.nlm.nih.gov/15884935/
https://pubmed.ncbi.nlm.nih.gov/15884935/
http://www.diva-portal.org/smash/record.jsf?pid=diva2%3A332790&dswid=-5373
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja051808s
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr000411y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9688. Link

PubChem. (n.d.). Oct-2-ynal Compound Summary. National Center for Biotechnology

Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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